molecular formula C10H8F2N4O B2535351 N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207027-32-4

N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2535351
CAS No.: 1207027-32-4
M. Wt: 238.198
InChI Key: ZTROLIGSCPATSA-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound characterized by its unique structure, which includes a triazole ring and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common approach is the reaction of 3,4-difluorophenylamine with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activities, such as antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of certain bacteria and viruses.

Medicine: The compound is being investigated for its medicinal properties, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

  • N-(3,4-dichlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

  • N-(3,4-dibromophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness: N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide stands out due to its difluorophenyl group, which imparts unique chemical and biological properties compared to its chloro- and bromo-substituted analogs. These properties make it particularly useful in specific applications where the presence of fluorine atoms is advantageous.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c1-16-5-9(14-15-16)10(17)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTROLIGSCPATSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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